N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Literature gap Novel scaffold De novo screening

This compound is a synthetic bisindole featuring a sulfanyl-ethyl linker and 2-oxoacetamide warhead. It remains uncharacterized in peer-reviewed literature, offering procurement value as a novel scaffold for proprietary screening. Ideal for NCI-60 cytotoxicity panels, pancreatic lipase inhibition assays, or CB2 radioligand displacement studies. Unique substitution pattern enables new SAR exploration and FTO positioning. No activity data exist; screening results will be entirely proprietary. Inquire for custom synthesis.

Molecular Formula C21H19N3O2S
Molecular Weight 377.46
CAS No. 852372-20-4
Cat. No. B2825054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
CAS852372-20-4
Molecular FormulaC21H19N3O2S
Molecular Weight377.46
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCSC3=CNC4=CC=CC=C43
InChIInChI=1S/C21H19N3O2S/c1-13-19(15-7-3-5-9-17(15)24-13)20(25)21(26)22-10-11-27-18-12-23-16-8-4-2-6-14(16)18/h2-9,12,23-24H,10-11H2,1H3,(H,22,26)
InChIKeyFULNBUBZYCHHTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1H-Indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852372-20-4): Structural Classification and Literature Baseline


N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852372-20-4) is a synthetic bisindole featuring a sulfanyl-ethyl linker and a 2-oxoacetamide warhead. Its 2-methylindole moiety and oxoacetamide group place it within a class of indolyl oxoacetamides explored for anticancer (via indol-3-yl oxoacetamido patent families) and pancreatic lipase inhibition . However, an exhaustive search of primary research papers, patents, PubMed, PubChem, and BindingDB (excluding benchchems, molecule, evitachem, vulcanchem) confirms that this specific compound does not appear in any peer-reviewed study, patent, or authoritative bioactivity database. No quantitative pharmacological, pharmacokinetic, or selectivity data exist for this molecule in the non-excluded literature. All public references are confined to vendor catalog entries from excluded sources, which lack experimental validation. Consequently, this compound currently has no evidence-based differentiator against any structural analog; its procurement value rests solely on its potential as a novel scaffold for de novo screening.

Why Indolyl Oxoacetamide Analogs Cannot Be Interchanged with CAS 852372-20-4 Without Target-Specific Data


The indolyl oxoacetamide chemotype exhibits extreme target-sensitivity to even minor structural modifications. In the pancreatic lipase series, substitution on the indole nitrogen or acetamide side chain shifts IC₅₀ values from >100 µM to low micromolar (e.g., 2.95 µM for analog 12c vs. 3.31 µM for conophylline) . In the cannabinoid CB2 series, introducing a fluorine atom yields a Ki of 6.2 nM, whereas non-fluorinated analogs lose activity . These examples demonstrate that generic substitution—replacing one indolyl oxoacetamide with another—is scientifically unsound without matched-pair data. For CAS 852372-20-4, the unique combination of a sulfanyl-ethyl linker and a 2-methylindole moiety has no known structure-activity relationship (SAR) characterization in any public domain. Any attempt to infer activity from close analogs (e.g., N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide or conophylline-inspired analogs) would be purely speculative and could lead to false-negative or false-positive screening results, wasting procurement resources.

Quantitative Differentiation Evidence for N-[2-(1H-Indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Gap Analysis


No Public Quantitative Comparator Data Available for CAS 852372-20-4

An exhaustive search of primary journals, patent databases (USPTO, WIPO, Google Patents), PubChem, ChEMBL, BindingDB, and PubMed using the CAS number (852372-20-4), InChI Key (FULNBUBZYCHHTJ-UHFFFAOYSA-N), IUPAC name, and SMILES string returned zero results containing experimental bioactivity data from non-excluded sources. The compound is absent from all peer-reviewed SAR studies, high-throughput screening (HTS) campaigns, and pharmacological profiling datasets. The closest structurally characterized analogs—indol-3-yl oxoacetamides with pancreatic lipase IC₅₀ values of 2.95–5.12 µM, conophylline-inspired analogs, and CB2 ligands with Ki = 6.2 nM—differ by at least two key structural features (linker composition, substitution pattern, or warhead connectivity), making any quantitative extrapolation unreliable. Consequently, no head-to-head comparison, cross-study comparable data, or class-level inference can be performed for this compound at this time.

Literature gap Novel scaffold De novo screening

Evidence-Grounded Application Scenarios for CAS 852372-20-4


Proprietary Anticancer Screening Based on Indol-3-yl Oxoacetamido Patent Landscape

The US patent application 20050234098 (Chen et al.) broadly claims indol-3-yl oxoacetamido compounds—including those with indole, isoxazole, thiazole, and related heterocyclic substitutions—as having potent anticancer, cytotoxic, and anti-angiogenic activity . CAS 852372-20-4 falls within the structural scope of the Markush claims (specifically the indol-3-yl oxoacetamido core with a sulfur-containing linker). However, no specific biological data for this compound appear in the patent. Its value proposition is as a structurally novel, composition-of-matter-differentiable entity for freedom-to-operate (FTO) positioning and primary cytotoxicity screening (e.g., NCI-60 panel, MTT assay) against cancer cell lines such as HeLa, MCF-7, or HepG2 (commonly used in this chemotype class). Without existing data, screening results would be entirely proprietary, potentially offering competitive advantage.

Pancreatic Lipase Inhibitor Lead Discovery with Structural Uniqueness

Indolyl oxoacetamides have been validated as reversible competitive pancreatic lipase inhibitors, with conophylline-inspired analogs 12c and 12b achieving IC₅₀ values of 2.95 µM and 3.26 µM, respectively, compared to orlistat (IC₅₀ = 0.99 µM) . CAS 852372-20-4 differs from all characterized analogs in this series by its sulfanyl-ethyl linker and 2-methyl substitution—features not explored in the published SAR. This structural novelty makes it a candidate for screening against porcine pancreatic lipase (Type II) using 4-nitrophenyl butyrate as substrate, with orlistat as a positive control. Positive hits could establish a new SAR branch, potentially circumventing the carcinogenicity and hepatotoxicity flags predicted for orlistat and conophylline in ADMET analyses.

Cannabinoid Receptor Type 2 (CB2) Ligand Exploration via Scaffold Hopping

Indol-3-yl-oxoacetamides have demonstrated potent and selective CB2 binding, with the fluorinated derivative 8 achieving Ki = 6.2 nM . The oxoacetamide warhead is a critical pharmacophore in this series. CAS 852372-20-4 represents a scaffold-hop opportunity—replacing the adamantyl/pentyl-furan substitution of known CB2 ligands with a bisindole sulfanyl-ethyl architecture. Radioligand displacement assays against CB1 and CB2 receptors (using [³H]CP-55,940) would determine whether this scaffold retains CB2 affinity and, crucially, whether the bisindole topology confers subtype selectivity not achievable with monoindole analogs. This approach could yield novel PET tracer leads or anti-inflammatory CB2 modulators.

Quote Request

Request a Quote for N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.